molecular formula C16H18N2O3S B4244255 3-(4-ETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA

3-(4-ETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA

Cat. No.: B4244255
M. Wt: 318.4 g/mol
InChI Key: QPVBEKIWQTYHHF-UHFFFAOYSA-N
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Description

3-(4-ETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring. This compound has a molecular formula of C14H15N3O5S2 and a molecular weight of 369.416 Da .

Scientific Research Applications

3-(4-ETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA typically involves the reaction of 4-ethylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-ETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-13-6-8-14(9-7-13)17-16(19)18-22(20,21)15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVBEKIWQTYHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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